Sodium Hexanoate-6,6,6-d3

Description

BenchChem offers high-quality Sodium Hexanoate-6,6,6-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium Hexanoate-6,6,6-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

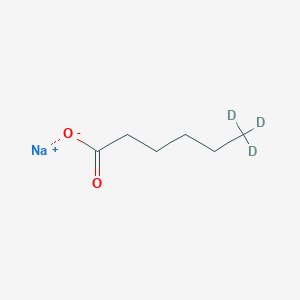

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H11NaO2 |

|---|---|

Molecular Weight |

141.16 g/mol |

IUPAC Name |

sodium;6,6,6-trideuteriohexanoate |

InChI |

InChI=1S/C6H12O2.Na/c1-2-3-4-5-6(7)8;/h2-5H2,1H3,(H,7,8);/q;+1/p-1/i1D3; |

InChI Key |

UDWXLZLRRVQONG-NIIDSAIPSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCC(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Sodium Hexanoate-6,6,6-d3: Principles and Applications in Quantitative Analysis

Abstract

This technical guide provides an in-depth examination of Sodium Hexanoate-6,6,6-d3 (CAS No. 1219794-91-8), a stable isotope-labeled internal standard critical for quantitative bioanalysis. We will move beyond a simple product description to explore the fundamental principles of its application, the causal logic behind its use in mass spectrometry, and a detailed protocol for its implementation. This document is intended for researchers, analytical scientists, and drug development professionals who require precise and accurate quantification of endogenous hexanoic acid in complex biological matrices. We will address the physicochemical properties, the core principles of stable isotope dilution analysis, a validated experimental workflow, and essential quality control considerations.

Core Concepts: The Imperative for an Isotopic Standard

In modern metabolomics and pharmacokinetic studies, the accurate measurement of small molecules like hexanoic acid is paramount. Hexanoic acid, a six-carbon medium-chain fatty acid, plays a significant role in gut microbiome signaling, energy metabolism, and has been investigated for its therapeutic effects on metabolic health.[1][2][3] However, its quantification is fraught with challenges, including analyte loss during sample extraction, matrix-induced ionization suppression in the mass spectrometer, and variations in instrument response.[4]

To overcome these obstacles, the principle of Stable Isotope Dilution Analysis (SIDA) is employed. This technique relies on the introduction of a known quantity of an isotopically labeled version of the analyte at the very beginning of the analytical workflow.[4][5] Sodium Hexanoate-6,6,6-d3 is the ideal internal standard for this purpose. It is chemically identical to the endogenous analyte (hexanoic acid) but carries a distinct mass signature due to the replacement of three terminal hydrogen atoms with deuterium.[6][7][8] This mass shift of +3 Daltons allows the mass spectrometer to differentiate between the standard and the analyte, while their identical chemical structures ensure they behave virtually identically during every stage of the analysis.[4]

Chemical Identity

The key to a successful internal standard is its structural fidelity to the analyte. The only difference between hexanoate and its d3-labeled counterpart is the isotopic composition of the terminal methyl group.

Caption: Chemical structures of the analyte and its stable isotope-labeled internal standard.

Physicochemical Profile and Specifications

A thorough understanding of the standard's properties is essential for its correct application, from calculating stock solution concentrations to ensuring long-term stability.

| Property | Value | Source(s) |

| Analyte Name | Sodium Hexanoate-6,6,6-d3 | [6][7][9] |

| Synonyms | Hexanoic acid-d3 sodium salt; Sodium caproate-ε-d3 | [6][7] |

| CAS Number | 1219794-91-8 | [6][7][9][10] |

| Unlabeled CAS No. | 10051-44-2 | [7][9][11] |

| Molecular Formula | C₆D₃H₈O₂·Na | [6][7][9] |

| Molecular Weight | ~141.16 g/mol | [6][7] |

| Unlabeled MW | ~138.14 g/mol | [11][12][13] |

| Appearance | White to off-white solid/powder | [11][12] |

| Isotopic Enrichment | Typically ≥99 atom % D | [7][9] |

| Chemical Purity | Typically ≥98% | [9] |

| Storage Conditions | Store at room temperature, keep in a dry place. | [7][14] |

| Stability | Stable under recommended storage conditions. Re-analyze after extended periods (e.g., 3 years). | [7] |

The SIDA Workflow: A Self-Validating System

The elegance of the Stable Isotope Dilution Analysis workflow lies in its inherent ability to self-correct for analytical variability. By tracking the ratio of the analyte to the internal standard, the method becomes robust against errors that would invalidate external calibration methods.

Caption: The workflow of Stable Isotope Dilution Analysis (SIDA) for robust quantification.

The causality is straightforward: any physical loss of the analyte during the multi-step sample preparation (e.g., incomplete protein precipitation, inefficient liquid-liquid extraction) will be mirrored by a proportional loss of the internal standard.[4] Similarly, if the ionization efficiency is suppressed by 30% for the analyte due to co-eluting matrix components, it will be suppressed by the same 30% for the co-eluting internal standard. The ratio of their signals, therefore, remains constant and directly reflects the initial analyte concentration.

Experimental Protocol: Quantifying Hexanoic Acid in Human Plasma via LC-MS/MS

This section provides a representative, field-proven methodology. The described parameters serve as a robust starting point for method development and validation.

Reagent and Stock Solution Preparation

-

Internal Standard (IS) Stock (1 mg/mL): Accurately weigh ~5 mg of Sodium Hexanoate-6,6,6-d3. Dissolve in a 5 mL volumetric flask with 50:50 (v/v) Methanol:Water. This high concentration stock ensures weighing accuracy.

-

Analyte Stock (1 mg/mL): Prepare a stock solution of unlabeled Sodium Hexanoate (or Hexanoic Acid) in the same manner.

-

Working Solutions: Serially dilute the stock solutions in 50:50 Methanol:Water to create:

-

A set of calibration standards (e.g., 0.1 to 100 µg/mL).

-

An IS spiking solution at a fixed concentration (e.g., 500 ng/mL). The chosen concentration should be within the mid-range of the expected analyte concentrations in samples.[15]

-

Sample Preparation: Protein Precipitation (PPT)

This method is chosen for its speed and effectiveness in removing the bulk of plasma proteins.

-

Aliquot: Pipette 50 µL of plasma sample, calibrator, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Spike: Add 10 µL of the IS spiking solution (500 ng/mL) to every tube except for "double blank" samples (which receive 10 µL of diluent). Vortex briefly.

-

Precipitate: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid ensures the hexanoate is in its protonated (-COOH) form, which is more amenable to reverse-phase chromatography.

-

Vortex: Vortex vigorously for 60 seconds to ensure complete protein denaturation.

-

Centrifuge: Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial for analysis.

LC-MS/MS Instrumental Parameters

The following are typical parameters. Optimization is required for specific instrumentation.

| Parameter | Recommended Setting | Rationale |

| LC Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and separation for small organic acids. |

| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reverse-phase LC. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase for reverse-phase LC. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Gradient | Start at 10% B, ramp to 95% B over 3 min, hold 1 min, re-equilibrate | A standard gradient to elute the analyte and clean the column. |

| Injection Volume | 5 µL | Balances sensitivity with potential matrix effects. |

| Ionization Mode | Electrospray Ionization, Negative (ESI-) | Carboxylic acids readily deprotonate to form [M-H]⁻ ions. |

| MRM Transitions | See Table below | Specific precursor-to-product ion transitions for confident identification and quantification. |

Mass Spectrometry: Multiple Reaction Monitoring (MRM)

The mass spectrometer is set to monitor specific mass transitions, ensuring high selectivity and sensitivity.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Hexanoic Acid | 115.1 | 71.1 | 10 |

| Hexanoic Acid-d3 | 118.1 | 74.1 | 10 |

Note: These values are theoretical for [M-H]⁻ and a characteristic fragment. They must be optimized empirically on the specific mass spectrometer being used.

Synthesis and Quality Control

While end-users typically purchase this standard, understanding its origin is key to appreciating its quality. The synthesis generally involves the neutralization of the corresponding Hexanoic-6,6,6-d3 Acid with a sodium base like sodium hydroxide.[16][17] The deuterated acid precursor is the critical starting material.

Critical Quality Control Parameters:

-

Chemical Purity: Assessed by techniques like NMR or LC-UV/MS to ensure the absence of other organic impurities that could interfere with the analysis. A purity of >98% is standard.[9]

-

Isotopic Purity (Enrichment): This is the most critical parameter, measured by mass spectrometry. It confirms the percentage of molecules that are correctly labeled (d3). High isotopic enrichment (e.g., 99 atom % D) is crucial to prevent the "crosstalk" of the IS signal into the analyte's mass channel, which would lead to an overestimation of the analyte.[7]

Conclusion

Sodium Hexanoate-6,6,6-d3 is not merely a deuterated chemical; it is an enabling tool for generating high-fidelity, reproducible, and accurate quantitative data in complex biological systems. Its application, rooted in the fundamental principles of Stable Isotope Dilution Analysis, provides a self-validating system that corrects for the inevitable variations inherent in bioanalytical workflows. For researchers in metabolic disease, gut health, and drug development, the proper use of this internal standard is indispensable for producing trustworthy and authoritative scientific results.

References

- CymitQuimica. (n.d.). Sodium Hexanoate-6,6,6-d3.

- Chem-Impex. (n.d.). Sodium hexanoate.

- CDN Isotopes. (n.d.). Sodium Hexanoate-6,6,6-d3.

- LGC Standards. (n.d.). Sodium Hexanoate-6,6,6-d3.

-

PubChem. (n.d.). Sodium hexanoate. National Center for Biotechnology Information. Retrieved from [Link]

- BOC Sciences. (n.d.). CAS 10051-44-2 (Sodium hexanoate).

- Benchchem. (n.d.). Sodium hexanoate | 10051-44-2.

- precisionFDA. (n.d.). SODIUM HEXANOATE.

- LGC Standards. (n.d.). Buy Online CAS Number 1219794-91-8 - TRC - Sodium Hexanoate-6,6,6-d3.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Environmental Protection Agency. (n.d.). Analysis of Semi-Volatile Organic Compound by GC/MS.

- Benchchem. (n.d.). A Comparative Guide to Internal Standards for Vitamin D Analysis by LC-MS/MS.

- MDPI. (2025, September 4). Hexanoic Acid Improves Metabolic Health in Mice Fed High-Fat Diet.

- CymitQuimica. (n.d.). CAS 55320-69-9: Hexanoic-6,6,6-d3 Acid.

- Chiron. (n.d.). Why do toxicologists need an internal standard?.

- QuickCompany. (n.d.). A Novel Process For Synthesis Of Pure Sodium 2 Ethyl Hexanoate Salt.

- bioRxiv. (2025, February 27). Hexanoic acid improves metabolic health in mice fed high-fat diet.

- ResearchGate. (2025, September 4). Hexanoic Acid Improves Metabolic Health in Mice Fed High-Fat Diet.

Sources

- 1. mdpi.com [mdpi.com]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. chiron.no [chiron.no]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sodium Hexanoate-6,6,6-d3 | CymitQuimica [cymitquimica.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. CAS 55320-69-9: Hexanoic-6,6,6-d3 Acid | CymitQuimica [cymitquimica.com]

- 9. Sodium Hexanoate-6,6,6-d3 | LGC Standards [lgcstandards.com]

- 10. Buy Online CAS Number 1219794-91-8 - TRC - Sodium Hexanoate-6,6,6-d3 | LGC Standards [lgcstandards.com]

- 11. Sodium hexanoate | C6H11NaO2 | CID 4087444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. GSRS [precision.fda.gov]

- 14. fishersci.com [fishersci.com]

- 15. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 16. Sodium hexanoate | 10051-44-2 | Benchchem [benchchem.com]

- 17. A Novel Process For Synthesis Of Pure Sodium 2 Ethyl Hexanoate Salt [quickcompany.in]

Technical Whitepaper: Chemical Profiling and Metabolic Applications of Sodium Hexanoate-6,6,6-d3

Executive Summary

Sodium Hexanoate-6,6,6-d3 (also known as N-Caproic acid-d3 sodium salt) is a highly stable, isotopically labeled medium-chain fatty acid derivative[1]. By incorporating three deuterium atoms at the terminal omega carbon (C6), this compound serves as an indispensable tracer for quantitative analysis via NMR, GC-MS, and LC-MS[1]. In modern drug development and metabolic research, its primary application lies in pharmacokinetic profiling and the generation of stable isotope-labeled acyl-coenzyme A (acyl-CoA) thioesters for advanced metabolic flux analysis[1][2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications, detailing the physicochemical causality behind handling protocols and providing a self-validating methodology for its use in Stable Isotope Labeling by Essential nutrients in Cell culture (SILEC).

Physicochemical Profiling and Molecular Dynamics

Understanding the physical properties of Sodium Hexanoate-6,6,6-d3 is critical for ensuring experimental reproducibility. The substitution of hydrogen with deuterium at the terminal methyl group slightly alters the zero-point energy of the C-H/C-D bonds, which can marginally impact solvation dynamics and enzymatic kinetic isotope effects.

Table 1: Physicochemical Specifications

| Property | Specification |

| Nomenclature | Sodium Hexanoate-6,6,6-d3; Hexanoate-d3 sodium[1] |

| CAS Number | 1219794-91-8[1][3] |

| Molecular Formula | C6H8D3NaO2[1][3] |

| Molecular Weight | 141.16 g/mol [1][3] |

| SMILES String | [2H]C([2H])([2H])CCCCC(=O)[O-].[Na+][3] |

| Appearance | White to off-white solid[1] |

| Aqueous Solubility | 100 mg/mL (708.42 mM)[1] |

Solvation and Handling Causality: While the compound exhibits a high theoretical aqueous solubility, the sodium salt forms a highly stable crystalline lattice. Complete dissolution often requires ultrasonic cavitation combined with gentle warming[1]. This external activation energy is necessary to overcome the lattice enthalpy, preventing the formation of localized, undissolved micro-micelles that could skew quantitative dosing in cell culture.

Once prepared, aqueous stock solutions must be aliquoted and stored at -80°C (stable for 6 months) or -20°C (stable for 1 month) in sealed containers away from moisture[1]. This stringent storage protocol is not merely a suggestion; it prevents trace proton-deuterium exchange and microbial degradation in the hygroscopic salt, ensuring the isotopic purity remains >99% for downstream mass spectrometry[1].

Mechanistic Utility: Metabolic Tracing via SILEC

Endogenous acyl-CoAs are highly compartmentalized and exhibit unequal cellular distribution, making standard quantification challenging[4]. To circumvent this, researchers utilize the SILEC methodology, supplementing culture media with deuterated precursors like Sodium Hexanoate-6,6,6-d3 to biosynthesize internal standards in situ[2][4].

Upon cellular entry, Sodium Hexanoate-6,6,6-d3 is rapidly esterified by medium-chain acyl-CoA synthetases (e.g., ACSM family) into Hexanoyl-CoA-d3. This labeled thioester acts as a central metabolic hub. It can either undergo β-oxidation to yield labeled acetyl-CoA units or be utilized by elongases to produce long-chain acyl-CoAs[2][4].

Metabolic conversion of Sodium Hexanoate-6,6,6-d3 into downstream acyl-CoA thioesters.

Experimental Methodology: The SILEC Workflow

This protocol outlines the in vitro generation and extraction of deuterated acyl-CoAs using mammalian cell lines (e.g., Hepa1c1c7)[4]. Every step is designed as a self-validating system to ensure maximum yield and analytical integrity.

Step 1: Precursor Dosing Prepare a 10 mM working solution of Sodium Hexanoate-6,6,6-d3 in sterile water (requires 0.22 μm filtration prior to use)[1]. Dose the cell culture media to a final concentration of 100 μM[4]. Causality: Concentrations exceeding 100 μM of free fatty acids act as detergents, uncoupling mitochondrial oxidative phosphorylation and inducing lipotoxicity, which severely compromises cell viability and halts metabolic flux[4].

Step 2: Metabolic Incubation Incubate the cells for exactly 3 hours under standard conditions[4]. Causality: Time-course kinetic studies demonstrate that a 3-hour incubation provides the broadest distribution of labeled acyl-CoA species[4]. Shorter incubations yield incomplete labeling, while longer incubations (>6h) lead to excessive catabolic loss via β-oxidation[4].

Step 3: Quenching and Solid-Phase Extraction (SPE) Rapidly quench metabolism using cold 10% trichloroacetic acid (TCA)[2]. Extract the acyl-CoAs using a mixed-mode Solid-Phase Extraction (SPE) cartridge[4]. Causality: Traditional Folch (chloroform/methanol) extractions fail to recover medium- and long-chain acyl-CoAs because these amphiphilic molecules precipitate at the aqueous-organic interphase[4]. SPE specifically captures the polar CoA headgroup while accommodating the hydrophobic acyl chain, ensuring near-quantitative recovery[4].

Standardized workflow for the extraction and LC-MS/MS quantification of labeled acyl-CoAs.

LC-MS/MS Analytical Parameters

Detection of Hexanoyl-CoA-d3 and its downstream metabolites requires highly specific mass spectrometry parameters to differentiate between endogenous and labeled species.

-

Chromatography: Utilize reverse-phase HPLC using a C18 column (e.g., 2.0 mm × 150 mm, 5 μm particle size)[2].

-

Mobile Phase: Employ a gradient elution utilizing 5 mM ammonium acetate in water (Solvent A) and 5 mM ammonium acetate in acetonitrile/water (Solvent B)[2]. Causality: The ammonium acetate buffer is critical to maintain the ionization state of the phosphate groups on the CoA moiety, preventing peak tailing.

-

Mass Spectrometry (ESI-SRM): Operate in positive Electrospray Ionization (ESI) mode[2]. Acyl-CoAs exhibit a characteristic constant neutral loss of 507 Da during collision-induced dissociation (CID), which corresponds to the cleavage of the phosphopantetheine-adenine backbone[2][4].

-

Self-Validation Check: Always monitor the neutral loss scan (507 Da) across the chromatogram. The presence of this specific fragmentation confirms that the detected +3 Da mass shift (from the d3 label) is localized strictly to the acyl chain of an intact CoA thioester, validating the isotopic incorporation and ruling out isobaric interference[2][4].

References

-

N-Caproicacid-d3 sodium (Hexanoate-d3 sodium) | Stable Isotope - MedChemExpress. 1

-

Sodium Hexanoate-6,6,6-d3 Chemical Properties - CymitQuimica.3

-

Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - NIH / PMC. 2

-

Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - NIH / PMC.4

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sodium Hexanoate-6,6,6-d3 | CymitQuimica [cymitquimica.com]

- 4. Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Analytical Validation of Sodium Hexanoate-6,6,6-d3: A Technical Guide for Isotopic Labeling

Executive Summary

Sodium Hexanoate-6,6,6-d3 (CAS: 1219794-91-8) is a stable isotope-labeled medium-chain fatty acid salt widely utilized as an internal standard in mass spectrometry, nuclear magnetic resonance (NMR) studies, and metabolic flux analysis[1]. The strategic placement of three deuterium atoms at the terminal ω -carbon (C6) provides exceptional metabolic stability, allowing researchers to trace lipid disposition in vivo without the premature loss of the isotopic signature during β -oxidation[2].

This whitepaper details a highly efficient, field-proven synthetic route for Sodium Hexanoate-6,6,6-d3. By leveraging a copper-catalyzed Kochi-Schlosser cross-coupling reaction, this protocol ensures >99 atom % D isotopic fidelity, eliminates the risk of deuterium-hydrogen (D-H) exchange, and provides a scalable, self-validating workflow for drug development professionals and synthetic chemists.

Strategic Rationale & Retrosynthetic Analysis

The Mechanistic Superiority of Terminal Labeling

In lipidomics and pharmacology, the position of the isotopic label dictates the utility of the tracer[]. During fatty acid catabolism, enzymes sequentially cleave two-carbon units from the carboxyl terminus. If a fatty acid is labeled near the carboxyl end, the isotope is rapidly lost as labeled acetyl-CoA. Conversely, a terminal -CD3 group remains covalently bound to the shrinking lipid backbone until the absolute final cycle of β -oxidation. This makes hexanoic-6,6,6-d3 acid an ideal, persistent tracer for metabolic pathways[2].

Retrosynthetic Strategy: The Kochi-Schlosser Approach

The synthesis of sp3

sp3 carbon bonds via the coupling of unactivated alkyl halides with Grignard reagents is historically plagued by β -hydride elimination and Wurtz-type homocoupling. To circumvent this, our protocol employs the Kochi-Schlosser coupling [4]. By utilizing a catalytic amount of soluble lithium tetrachlorocuprate ( Li2CuCl4 ), the reaction proceeds via an organocopper(I) intermediate that undergoes rapid oxidative addition and highly controlled reductive elimination[5]. This pathway completely preserves the isotopic integrity of the methyl-d3 group.

Caption: Retrosynthetic logic for the terminal d3-labeling of hexanoic acid.

Experimental Protocols & Workflow

The following methodology outlines a three-phase, self-validating system designed to maximize yield while preventing isotopic dilution.

Caption: Step-by-step synthetic workflow from starting materials to the final stable isotope-labeled salt.

Phase 1: Preparation of Methyl-d3 Magnesium Iodide ( CD3MgI )

Causality: Anhydrous conditions are critical. Any moisture will protonate the Grignard reagent, forming methane-d3 gas and destroying the isotopic label.

-

Equip a flame-dried, three-neck round-bottom flask with a reflux condenser, an addition funnel, and an argon inlet.

-

Add magnesium turnings (1.1 eq) and a single crystal of iodine to the flask.

-

Suspend the magnesium in anhydrous tetrahydrofuran (THF).

-

Add a small portion (approx. 5%) of methyl-d3 iodide ( CD3I ) via the addition funnel.

-

Self-Validating Step: Observe the reaction mixture. The fading of the iodine's purple color and the onset of localized boiling visually confirm the activation of the magnesium surface and the initiation of the Grignard formation.

-

Add the remaining CD3I dropwise over 30 minutes, maintaining a gentle reflux. Stir for an additional 1 hour at room temperature.

-

Quality Control: Titrate the resulting Grignard reagent using salicylaldehyde phenylhydrazone to establish the exact molarity before proceeding.

Phase 2: Copper-Catalyzed Cross-Coupling

Causality: The use of Li2CuCl4 is non-negotiable for this step. Unlike palladium, copper(I) species resist β -hydride elimination[4]. The reaction must be initiated at -78 °C to control the exothermic transmetalation and suppress the formation of ethane-d6 (homocoupling).

-

In a separate flame-dried flask, dissolve ethyl 5-bromovalerate (1.0 eq) in anhydrous THF.

-

Add Li2CuCl4 (0.1 M solution in THF, 3 mol% relative to the bromide).

-

Cool the mixture to -78 °C using a dry ice/acetone bath.

-

Add the titrated CD3MgI solution (1.2 eq) dropwise over 1 hour.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Self-Validating Step: Monitor the reaction via GC-MS. The complete disappearance of the ethyl 5-bromovalerate peak and the emergence of the ethyl hexanoate-6,6,6-d3 peak validates a successful coupling.

-

Quench the reaction with saturated aqueous NH4Cl , extract with diethyl ether, dry over MgSO4 , and concentrate under reduced pressure.

Phase 3: Saponification to the Sodium Salt

Causality: Free hexanoic acid is highly volatile and possesses a pungent, rancid odor. Converting it to the sodium salt eliminates volatility, vastly improves shelf-life, and provides a water-soluble format that is immediately ready for biological assays and LC-MS internal standard formulation[6].

-

Dissolve the crude ethyl hexanoate-6,6,6-d3 in a 1:1 mixture of ethanol and water.

-

Add sodium hydroxide (NaOH, 1.5 eq) and heat the mixture to reflux for 2 hours.

-

Self-Validating Step: The initial reaction is a biphasic mixture (ester is insoluble in water). As saponification proceeds, the mixture will become completely homogeneous, visually confirming the conversion to the water-soluble sodium salt.

-

Evaporate the ethanol under reduced pressure. Wash the aqueous layer with diethyl ether to remove unreacted organic impurities.

-

Lyophilize (freeze-dry) the aqueous layer to yield Sodium Hexanoate-6,6,6-d3 as a pure, white crystalline powder.

Quantitative Data & Analytical Validation

To ensure the compound meets the rigorous standards required for pharmacokinetic and lipidomic tracing, the synthesized batch must be validated against the following parameters.

| Parameter | Specification Target | Analytical Technique | Rationale |

| Chemical Purity | > 98% | GC-FID / HPLC | Ensures no residual bromovalerate or homocoupled byproducts interfere with biological assays. |

| Isotopic Purity | ≥ 99 atom % D | GC-MS (EI) / 1 H-NMR | Critical for precise MS quantification; ensures minimal d0 , d1 , or d2 contamination[6]. |

| Appearance | White crystalline powder | Visual Inspection | Confirms complete salt formation and absence of trapped organic solvents. |

| 1 H-NMR (400 MHz, D2O ) | δ 2.15 (t, 2H), 1.50 (m, 2H), 1.25 (m, 4H) | Nuclear Magnetic Resonance | The absence of a methyl triplet at δ 0.85 ppm confirms 100% deuterium incorporation at C6. |

| Mass Spectrometry | [M-H] − m/z 118.1 | LC-MS (ESI-) | Verifies the exact mass shift (+3 Da) compared to unlabeled hexanoic acid (m/z 115.1). |

References

-

Fouquet, G., & Schlosser, M. (1974). Improved Carbon-Carbon Linking by Controlled Copper Catalysis. Angewandte Chemie International Edition in English, 13(1), 82-83. URL:[Link]

-

Bergbreiter, D. E., & Whitesides, G. M. (1975). Synthesis of fatty acids using organocopper (I) ate complexes derived from Grignard reagents. Journal of Organic Chemistry, 40(6), 779-782. URL:[Link]

-

CK Isotopes / Waters. (n.d.). Tracing Lipid Disposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry. URL: [Link]

Sources

- 1. Sodium Hexanoate-6,6,6-d3 | LGC Standards [lgcstandards.com]

- 2. ckisotopes.com [ckisotopes.com]

- 4. Improved Carbon-Carbon Linking by Controlled Copper Catalysis [infoscience.epfl.ch]

- 5. Synthesis of fatty acids using organocopper (I) ate complexes derived from Grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

Isotopic Labeling with Deuterium: Engineering Metabolic Stability and Probing Structural Dynamics

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

As drug development paradigms shift toward highly optimized, targeted therapeutics, the strategic incorporation of stable isotopes has evolved from a niche analytical tool into a core driver of rational drug design. Deuterium ( 2H ), a stable isotope of hydrogen containing one proton and one neutron, offers a unique bioisosteric profile. Because deuterium has twice the mass of protium ( 1H ), its incorporation fundamentally alters the quantum mechanical properties of a molecule without significantly perturbing its steric bulk or electronic surface.

This whitepaper provides an in-depth technical analysis of deuterium isotopic labeling, focusing on two critical applications: engineering metabolic stability via the Kinetic Isotope Effect (KIE) and mapping protein-ligand interactions through Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).

The Quantum Mechanics of Metabolic Stability

As application scientists, we exploit a fundamental quantum mechanical property: the zero-point vibrational energy of a covalent bond is inversely proportional to the reduced mass of the bonded atoms. Because deuterium is heavier than protium, the carbon-deuterium (C-D) bond sits lower in the potential energy well than a corresponding C-H bond.

Consequently, a greater activation energy is required to reach the transition state for bond cleavage. When C-H bond breaking is the rate-limiting step in cytochrome P450 (CYP450)-mediated oxidation, substituting hydrogen with deuterium significantly attenuates the reaction rate—a phenomenon defined as the primary Kinetic Isotope Effect (KIE) [1][1].

Fig 1. Mechanistic pathway of the Kinetic Isotope Effect (KIE) in CYP450-mediated drug metabolism.

Strategic Deuteration in Drug Design: The Deutetrabenazine Precedent

This theoretical framework successfully transitioned into clinical reality with the FDA approval of deutetrabenazine (Austedo) in 2017 [2][2]. By selectively replacing six hydrogen atoms with deuterium at the methoxy groups of tetrabenazine, researchers effectively fortified the molecule's metabolic "soft spots" against CYP2D6-mediated demethylation [3][3].

The quantitative impact of this isotopic substitution is profound. By slowing the rate of clearance, deutetrabenazine achieves a superior pharmacokinetic profile compared to its non-deuterated counterpart, directly translating to improved patient compliance and reduced peak-to-trough plasma fluctuations.

Table 1: Quantitative Pharmacokinetic Comparison (Tetrabenazine vs. Deutetrabenazine)

| Pharmacokinetic Parameter | Tetrabenazine (Non-Deuterated) | Deutetrabenazine (Deuterated) | Mechanistic Causality |

| Isotopic Substitution | 6 Hydrogen atoms (Methoxy groups) | 6 Deuterium atoms (Methoxy groups) | Targets the specific "soft spots" vulnerable to CYP2D6 oxidative demethylation. |

| Metabolism Rate (CYP2D6) | High | Significantly Reduced | Primary KIE increases the activation energy required for C-D bond cleavage. |

| Active Metabolite Half-Life | ~4 to 8 hours | ~9 to 10 hours | Slower metabolic degradation prolongs the residence time of active

α

|

| Clinical Dosing Frequency | 3 times daily (TID) | 2 times daily (BID) | Extended half-life allows for reduced dosing frequency while maintaining therapeutic efficacy. |

Probing Structural Dynamics with HDX-MS

Beyond pharmacokinetics, isotopic labeling is a cornerstone of structural biology. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) leverages the exchange of backbone amide hydrogens with deuterium in bulk solvent to probe protein conformational dynamics and map protein-ligand interaction interfaces [4][4].

The rate of deuterium uptake is highly sensitive to solvent accessibility and hydrogen-bonding networks, making it an exquisite tool for identifying allosteric changes upon drug binding [5][5]. However, HDX-MS is highly sensitive to experimental artifacts. To ensure data integrity, the workflow must be designed as a self-validating system.

Fig 2. Step-by-step workflow for continuous-labeling Hydrogen-Deuterium Exchange Mass Spectrometry.

Self-Validating Protocol: Continuous-Labeling Bottom-Up HDX-MS

Objective: Map protein-ligand interaction interfaces by measuring deuterium uptake kinetics. System Validation: This protocol incorporates a fully deuterated control (100% D) to calculate and correct for "back-exchange" (the unavoidable loss of deuterium during LC-MS analysis), ensuring the system internally validates its own data integrity.

Step 1: Equilibration & Baseline Measurement

-

Action: Prepare the target protein (e.g., 20 µM) in a physiological buffer (H 2 O, pH 7.4).

-

Causality: Establishes the native folded state and provides a baseline isotopic envelope (0% D) for mass spectrometry calibration.

Step 2: Isotopic Labeling (Continuous Exchange)

-

Action: Dilute the protein 1:10 into a deuterated buffer (D 2 O, pD ~7.4) at 25°C. Extract aliquots at logarithmic time points (e.g., 10s, 1min, 10min, 1h, 4h).

-

Causality: Amide hydrogens exchange with deuterium at rates dictated by their solvent accessibility. Surface-exposed amides exchange in seconds, while buried or hydrogen-bonded amides take hours to days.

Step 3: Quenching the Reaction

-

Action: Immediately mix the labeled aliquot 1:1 with a quench buffer (e.g., 100 mM phosphate, pH 2.5) pre-chilled to 0°C.

-

Causality: The intrinsic chemical exchange rate of backbone amides reaches an absolute minimum at pH 2.5 and 0°C. This effectively "freezes" the isotopic signature and prevents rapid back-exchange to hydrogen during subsequent steps.

Step 4: Online Proteolytic Digestion

-

Action: Inject the quenched sample into an LC system equipped with an immobilized pepsin column maintained at 0°C.

-

Causality: Pepsin is highly active at acidic pH (pH 2.5), allowing rapid digestion of the protein into overlapping peptides without accelerating deuterium loss.

Step 5: Desalting and LC-MS Analysis

-

Action: Trap and desalt the peptides on a C18 trap column, then separate them via reversed-phase liquid chromatography (RPLC) using a rapid gradient (5-8 minutes) at 0°C. Analyze using a high-resolution mass spectrometer.

-

Causality: A rapid gradient and sub-ambient temperatures minimize the time peptides spend in the protonated LC solvents, strictly limiting back-exchange.

Step 6: Data Processing & Back-Exchange Correction (Self-Validation)

-

Action: Calculate deuterium uptake by measuring the centroid mass shift of the isotopic envelope for each peptide. Normalize the data using the fully deuterated control sample.

-

Causality: Without back-exchange correction, uptake values are artificially low. Normalizing against a 100% deuterated control ensures that the measured kinetics reflect true structural dynamics rather than LC-MS artifacts.

Conclusion

Deuterium isotopic labeling represents a masterclass in applied physical chemistry. Whether utilized to engineer metabolic stability via the Kinetic Isotope Effect—thereby transforming a drug's pharmacokinetic profile—or employed as a traceless probe in HDX-MS to elucidate transient protein dynamics, deuterium offers unparalleled precision. As the pharmaceutical industry continues to tackle complex targets, the strategic integration of deuterium will remain a vital instrument in the drug developer's toolkit.

References

-

Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions | PMC | 1

-

FDA approves first deuterated drug | C&EN Global Enterprise | ACS Publications | 2

-

Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine | Biochemistry |3

-

A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis | PMC | 4

-

Hydrogen Deuterium Exchange (HDX) mass spectrometry | Thermo Fisher Scientific | 5

Sources

- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrogen Deuterium Exchange (HDX) mass spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]

Unlocking Mitochondrial Flux: A Definitive Guide to Sodium Hexanoate-d3 in Metabolic Tracing

Executive Summary

In the landscape of metabolic flux analysis and metabolomics, distinguishing between lipid transport bottlenecks and intrinsic mitochondrial dysfunction is a persistent analytical challenge. Sodium Hexanoate-d3 (the deuterium-labeled sodium salt of caproic acid) has emerged as a critical tool for researchers[1]. As a medium-chain fatty acid (MCFA) tracer, it bypasses the canonical carnitine shuttle, providing a direct readout of mitochondrial β -oxidation capacity[2]. Furthermore, its physical properties make it the gold-standard internal standard for the absolute quantitation of short- and medium-chain fatty acids (SCFAs/MCFAs) via LC-MS/MS[3].

This technical guide dissects the mechanistic rationale, analytical chemistry, and standardized protocols for deploying Sodium Hexanoate-d3 in advanced metabolic studies.

The Mechanistic Grounding: The CPT1-Bypass Paradigm

To understand the utility of Hexanoate-d3, one must first examine the rate-limiting steps of lipid metabolism. Long-chain fatty acids (LCFAs) like palmitate (C16) cannot freely enter the mitochondrial matrix. They require activation to acyl-CoAs and subsequent transesterification by Carnitine Palmitoyltransferase 1 (CPT1)—the master regulatory valve of fatty acid oxidation (FAO).

When a researcher observes decreased LCFA oxidation, causality is ambiguous: is the defect in the CPT1 transport mechanism, or is it downstream in the β -oxidation spiral/TCA cycle?

Hexanoate (C6) eliminates this ambiguity. As an MCFA, it diffuses directly across the inner mitochondrial membrane independent of CPT1[2]. Once inside the matrix, it is activated to hexanoyl-CoA and immediately enters the β -oxidation pathway, yielding three molecules of acetyl-CoA. By utilizing Hexanoate-d3 (typically labeled at the terminal methyl group: CD3−(CH2)4−COONa ), researchers can track the generation of d3 -Acetyl-CoA. This labeled acetyl-CoA subsequently enters ketogenesis (forming d3

β -hydroxybutyrate) or the TCA cycle, providing a clean, transport-independent readout of mitochondrial oxidative capacity[4].

Figure 1: Differential mitochondrial entry of Long-Chain vs. Medium-Chain Fatty Acids.

Analytical Chemistry: Overcoming LC-MS/MS Limitations

While Hexanoate-d3 is biologically elegant, it presents significant analytical challenges. Free hexanoate is highly volatile and lacks a strong chromophore or easily ionizable functional group. In standard reversed-phase liquid chromatography (RP-LC), it exhibits poor retention on C18 columns and suffers from severe ion suppression in negative electrospray ionization (ESI-)[5].

To solve this, the field has standardized around 3-Nitrophenylhydrazine (3-NPH) derivatization [3].

The Causality of Derivatization

-

Activation : The carboxyl group of hexanoate is activated by EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide) to form a highly reactive O-acylisourea intermediate.

-

Coupling : 3-NPH attacks this intermediate, forming a stable hydrazide bond.

-

Analytical Benefit : The addition of the 3-nitrophenyl group drastically increases the molecule's hydrophobicity (ensuring sharp, retained peaks on a C18 column) and provides a nitro group that readily accepts electrons, exponentially boosting ESI- sensitivity.

When quantifying endogenous hexanoate, Hexanoate-d3 is spiked into the raw biological matrix before extraction. Because the d3 isotope behaves chemically identically to endogenous hexanoate, it perfectly corrects for any analyte loss during protein precipitation and normalizes variations in EDC/3-NPH derivatization efficiency[3].

Quantitative Data Summary

Table 1: LC-MS/MS MRM Transitions for 3-NPH Derivatized Hexanoate [3][5]

| Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Collision Energy (V) | Purpose |

| Hexanoate-3NPH | 250.1 | 137.1 | -20 | Quantifier (Endogenous) |

| Hexanoate-3NPH | 250.1 | 106.1 | -35 | Qualifier (Endogenous) |

| d3 -Hexanoate-3NPH | 253.1 | 137.1 | -20 | Internal Standard / Tracer |

(Note: The 137.1 m/z product ion corresponds to the cleaved 3-nitrophenylhydrazine moiety, which does not contain the deuterium label. The d3 mass shift is entirely captured in the precursor ion).

Standardized Experimental Protocol: SCFA/MCFA Quantitation

To ensure a self-validating system, the following protocol integrates internal standard spiking prior to matrix disruption, ensuring absolute quantitative integrity.

Figure 2: Standardized workflow for SCFA quantitation using 3-NPH derivatization.

Step-by-Step Methodology

Phase 1: Matrix Spiking & Extraction

-

Aliquot 50 µL of plasma, serum, or clarified tissue homogenate into a microcentrifuge tube.

-

Add 10 µL of a 100 µM Sodium Hexanoate-d3 working solution. Critique: Spiking at this exact stage is non-negotiable; it accounts for all subsequent physical and chemical losses.

-

Add 150 µL of ice-cold Acetonitrile (ACN) to precipitate proteins.

-

Vortex vigorously for 30 seconds, then centrifuge at 16,000 × g for 10 minutes at 4°C.

Phase 2: 3-NPH Derivatization 5. Transfer 50 µL of the cleared supernatant to a new reaction plate or tube. 6. Add 20 µL of 200 mM 3-Nitrophenylhydrazine hydrochloride (prepared in 50% aqueous ACN). 7. Add 20 µL of 120 mM EDC hydrochloride (prepared in 50% aqueous ACN with 6% pyridine to act as a base catalyst). 8. Seal the plate/tube and incubate at 40°C for exactly 30 minutes in a thermoshaker. Critique: Strict temperature and time control prevents the degradation of the unstable O-acylisourea intermediate.

Phase 3: Quenching & Analysis 9. Remove from heat and immediately add 200 µL of 0.1% Formic Acid in water. Critique: Formic acid quenches the reaction by neutralizing the pyridine and destroying unreacted EDC, preventing continuous on-column reactions during LC-MS analysis. 10. Transfer to autosampler vials and inject 2–5 µL onto a C18 UHPLC column coupled to a triple quadrupole mass spectrometer operating in negative MRM mode.

References

- N-Caproicacid-d3 sodium (Hexanoate-d3 sodium) | Stable Isotope MedChemExpress

- Medium-chain acyl CoA dehydrogenase protects mitochondria from lipid peroxid

- Acetogenesis does not replace ketogenesis in fasting piglets infused with hexanoate American Journal of Physiology-Endocrinology and Metabolism

- Improved Quantitation of Short-Chain Carboxylic Acids in Human Biofluids Using 3-Nitrophenylhydrazine Derivatization and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

- Sodium hexano

Sources

Advanced Characterization and Application of Sodium Hexanoate-6,6,6-d3 in Metabolic Research

Executive Overview

In the rapidly evolving fields of microbiome research and metabolic pharmacokinetics, stable isotope tracers are indispensable for delineating complex biochemical pathways. Sodium Hexanoate-6,6,6-d3 (CAS: 1219794-91-8) is a highly specialized, isotopically labeled short-chain fatty acid (SCFA) salt[1]. By replacing the three hydrogen atoms on the terminal methyl group (the ω -carbon) with deuterium, researchers can track the absorption, distribution, and biotransformation of hexanoate without radioactive hazards. This whitepaper provides a comprehensive technical framework for the physicochemical properties, structural validation, and experimental application of this compound.

Physicochemical and Thermodynamic Profile

The physical characteristics of Sodium Hexanoate-6,6,6-d3 are fundamentally tied to its isotopic enrichment. While macroscopic properties remain largely identical to its unlabeled counterpart (CAS: 10051-44-2)[2], the atomic substitutions introduce critical thermodynamic shifts at the molecular level.

Quantitative Physical Characteristics

| Property | Value |

| Compound Name | Sodium Hexanoate-6,6,6-d3 |

| CAS Number | 1219794-91-8[1] |

| Unlabeled CAS Number | 10051-44-2[2] |

| Molecular Weight | 141.16 g/mol [1] |

| Molecular Formula | C 6 D 3 H 8 O 2 ·Na[1] |

| Isotopic Enrichment | ≥ 99 atom % D[3] |

| Mass Shift | M+3 |

| Physical Form | White solid / Neat[1][4] |

| SMILES | [2H]C([2H])([2H])CCCCC(=O)[O-].[Na+][1] |

The Causality of the Kinetic Isotope Effect (KIE)

From a mechanistic standpoint, the strategic placement of deuterium at the 6,6,6-position is not arbitrary. The heavier mass of deuterium compared to protium lowers the zero-point vibrational energy of the carbon-deuterium (C-D) bond. Because more activation energy is required to reach the transition state for bond cleavage, the C-D bond is significantly more stable.

In mammalian hepatic metabolism, SCFAs undergo both β -oxidation (at the C3 position) and ω -oxidation (at the C6 position, mediated by Cytochrome P450 enzymes). By utilizing the 6,6,6-d3 variant, researchers leverage the primary Kinetic Isotope Effect (KIE) to intentionally slow down CYP450-mediated ω -oxidation. This causality allows the tracer to persist longer in systemic circulation, specifically isolating and highlighting β -oxidation pathways for clearer metabolic profiling.

Structural Validation and Spectroscopic Workflows

Before deploying Sodium Hexanoate-6,6,6-d3 in complex biological matrices, its isotopic purity and structural integrity must be rigorously verified.

Analytical workflow for verifying Sodium Hexanoate-6,6,6-d3 isotopic purity and mass shift.

Protocol 1: LC-MS/MS and NMR Validation

Objective: To confirm the ≥ 99 atom % D isotopic enrichment and the M+3 mass shift[3].

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1 mg of Sodium Hexanoate-6,6,6-d3 in 1 mL of LC-MS grade Methanol/Water (50:50, v/v).

-

NMR Spectroscopy: Dissolve a separate 5 mg aliquot in D 2 O. Acquire a high-resolution 1 H NMR spectrum (e.g., 400 MHz or higher).

-

Mass Spectrometry: Inject 5 μ L of the LC-MS sample into a triple quadrupole mass spectrometer using Electrospray Ionization (ESI).

Causality of Experimental Choices:

-

ESI Negative Mode: The carboxylate group of hexanoate readily deprotonates in solution. Using ESI in negative mode yields a highly stable [M-H] − ion, maximizing detector sensitivity.

-

1 H NMR Targeting: In an unlabeled hexanoate spectrum, the terminal methyl group appears as a distinct triplet near 0.8–0.9 ppm. The causality of using 1 H NMR is to observe the complete disappearance of this triplet, which mathematically proves that the protons have been successfully replaced by NMR-silent (in the 1 H channel) deuterium atoms.

Self-Validating Mechanism: Every analytical run must include a parallel calibration curve generated using unlabeled sodium hexanoate (CAS 10051-44-2)[2]. By quantifying the natural heavy isotope abundance (e.g., natural 13 C contributions) in the unlabeled standard, the system mathematically isolates the true M+3 signal originating exclusively from the synthetic deuterium label. If the unlabeled standard shows unexpected M+3 peaks, the system flags a contamination or source-fragmentation error, preventing false-positive enrichment calculations.

Pharmacokinetic and Microbiome Tracking Applications

Hexanoic acid and its salts are vital metabolites produced by gut microbiota during the fermentation of dietary fibers[4]. Tracking these molecules is notoriously difficult due to the high endogenous background of SCFAs in the mammalian gut and bloodstream.

Metabolic tracking pathway of d3-labeled short-chain fatty acids from the gut to the liver.

Protocol 2: In Vivo Tracer Administration and Extraction

Objective: To quantify the hepatic conversion of gut-derived hexanoate into ketone bodies.

Step-by-Step Methodology:

-

Administration: Administer a precisely weighed oral gavage of Sodium Hexanoate-6,6,6-d3 (e.g., 50 mg/kg body weight) dissolved in sterile saline to the murine model.

-

Time-Course Sampling: Collect portal vein blood at 15, 30, 60, and 120 minutes post-gavage.

-

Plasma Extraction: Centrifuge blood to isolate plasma. Add an internal standard (e.g., Valeric acid-d9) and extract SCFAs using a liquid-liquid extraction (LLE) with acidified ether.

-

Derivatization & GC-MS: Derivatize the extract using MTBSTFA to increase volatility, then analyze via GC-MS, scanning for the specific d3-labeled downstream metabolites (e.g., d3- β -hydroxybutyrate).

Causality of Experimental Choices:

-

Tracer Selection: d3-labeling is chosen over 13 C-labeling because the M+3 mass shift is highly distinct from the natural M+1 and M+2 isotopic background of endogenous lipids, providing superior signal-to-noise ratios in mass spectrometry. Furthermore, as established in Section 2, the terminal d3-label survives the initial rounds of hepatic β -oxidation, allowing the label to be successfully incorporated into ketone bodies.

Self-Validating Mechanism: To ensure the detected M+3 ketone bodies are derived from the tracer and not an artifact of mass spectrometry source fragmentation or dietary interference, a parallel control cohort must be administered an identical dose of unlabeled sodium hexanoate. The background M+3 signal in the plasma of the unlabeled cohort establishes the strict Limit of Detection (LOD) and Limit of Quantification (LOQ). Any d3-metabolite quantified in the experimental group must exceed the LOQ of the control group by a factor of 10 to be considered a valid metabolic conversion.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 4087444, Sodium hexanoate." PubChem,[Link]

Sources

Methodological & Application

Application Note: Quantitative Analysis of Hexanoic Acid in Biological Matrices using Sodium Hexanoate-6,6,6-d3 as an Internal Standard by LC-MS

Introduction: The Imperative for Precision in Bioanalysis

In the realm of drug development and metabolic research, the accurate quantification of endogenous and exogenous compounds in complex biological matrices is paramount. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as the gold standard for such bioanalytical applications due to its high sensitivity and selectivity. However, the inherent variability of sample preparation and the unpredictable nature of matrix effects can significantly compromise the accuracy and precision of LC-MS data.[1] To mitigate these challenges, the use of a stable isotope-labeled (SIL) internal standard is not just a recommendation but a cornerstone of robust and reliable bioanalytical method development.[2][3][4]

This application note provides a comprehensive guide to the use of Sodium Hexanoate-6,6,6-d3 as an internal standard for the quantitative analysis of hexanoic acid in biological samples by LC-MS. As a deuterated analog, Sodium Hexanoate-6,6,6-d3 shares near-identical physicochemical properties with the analyte, ensuring it co-elutes and experiences similar ionization effects, thereby providing a reliable means of correction for analytical variability.[3][5] We will delve into the underlying principles, provide detailed, field-proven protocols, and offer insights into data interpretation, all grounded in established scientific principles and regulatory expectations.[2][6][7][8]

Physicochemical Properties of the Analyte and Internal Standard

A thorough understanding of the properties of both the analyte (hexanoic acid) and the internal standard (sodium hexanoate-6,6,6-d3) is fundamental to method development.

| Property | Hexanoic Acid (Analyte) | Sodium Hexanoate-6,6,6-d3 (Internal Standard) |

| Synonyms | Caproic Acid | Caproic Acid-d3 Sodium Salt, Hexanoic Acid-d3 Sodium Salt |

| Molecular Formula | C₆H₁₂O₂ | C₆D₃H₈O₂Na |

| Molecular Weight | 116.16 g/mol | 141.16 g/mol [9] |

| CAS Number | 142-62-1 | 1219794-91-8[9][10][11][12] |

| Isotopic Purity | Not Applicable | ≥99 atom % D[12][13] |

| Chemical Purity | ≥98% | min 98% |

| Appearance | Oily liquid | Solid |

| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile) and water. | Soluble in water and polar organic solvents. |

Experimental Workflow: A Validated Approach

The following diagram illustrates the logical flow of the experimental protocol, from sample receipt to final data analysis. This workflow is designed to ensure data integrity and reproducibility.

Caption: The logical flow of data analysis for quantification using an internal standard.

Procedure:

-

Peak Integration: Integrate the peak areas for both the analyte (hexanoic acid) and the internal standard (hexanoic acid-d3) in all samples, including calibration standards, quality controls (QCs), and unknown samples.

-

Calculate Peak Area Ratios: For each injection, calculate the peak area ratio:

-

Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

-

-

Construct the Calibration Curve: Plot the peak area ratios of the calibration standards against their known concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.99 is desirable.

-

Quantify Unknown Samples: Using the peak area ratio calculated for each unknown sample, determine its concentration using the equation from the calibration curve.

Trustworthiness: Self-Validating Systems

A robust analytical method must be validated to ensure its performance. Key validation parameters as recommended by regulatory bodies like the FDA should be assessed. [6][7][8]

| Validation Parameter | Acceptance Criteria | Rationale |

|---|---|---|

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix samples. | Ensures that the detected signal is solely from the compounds of interest. |

| Calibration Curve | r² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ). [8] | Demonstrates a linear relationship between concentration and response over the desired range. |

| Accuracy & Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ); accuracy (%bias) within ±15% (±20% at LLOQ). | Ensures the method is both reproducible and provides results close to the true value. |

| Matrix Effect | The IS-normalized matrix factor should be close to 1 with a CV ≤ 15%. [1] | Confirms that the internal standard effectively compensates for any ion suppression or enhancement caused by the biological matrix. |

| Recovery | Consistent and reproducible across the concentration range. | While not a critical parameter when using a SIL-IS, it provides insight into the efficiency of the extraction process. |

| Stability | Analyte and IS should be stable under the conditions of sample collection, storage, and processing. | Guarantees that the measured concentration reflects the original concentration in the sample. |

Conclusion

The use of Sodium Hexanoate-6,6,6-d3 as an internal standard provides a robust and reliable framework for the quantitative analysis of hexanoic acid in biological matrices by LC-MS. Its chemical similarity to the analyte ensures effective correction for matrix effects and variations in sample processing, leading to highly accurate and precise data. The protocols and principles outlined in this application note, when coupled with a thorough method validation, will enable researchers, scientists, and drug development professionals to generate high-quality bioanalytical data that can be trusted to inform critical decisions.

References

-

Analysis of short-chain fatty acids (SCFAs) by LC-MS/MS coupled with chemical derivatization. SCIEX. Available from: [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

-

Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

-

Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. Available from: [Link]

-

A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. International Journal of Molecular Sciences. Available from: [Link]

-

Recovery and matrix effect of spiked individual SCFAs, BSCFAs and lactate in appropriate matrices. ResearchGate. Available from: [Link]

-

Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analyt. LIPID MAPS. Available from: [Link]

-

Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Metabolites. Available from: [Link]

-

Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS ONE. Available from: [Link]

-

A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. MDPI. Available from: [Link]

-

Method for Absolute Quantification of Short Chain Fatty Acids via Reverse Phase Chromatography Mass Spectrometry. ChemRxiv. Available from: [Link]

-

Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available from: [Link]

-

NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. Available from: [Link]

-

Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. Available from: [Link]

-

Analysis of Semi-Volatile Organic Compound by GC/MS. Available from: [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Available from: [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Journal of Chromatography B. Available from: [Link]

Sources

- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scispace.com [scispace.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fda.gov [fda.gov]

- 7. fda.gov [fda.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Sodium Hexanoate-6,6,6-d3 | CymitQuimica [cymitquimica.com]

- 10. Sodium Hexanoate-6,6,6-d3 | LGC Standards [lgcstandards.com]

- 11. Buy Online CAS Number 1219794-91-8 - TRC - Sodium Hexanoate-6,6,6-d3 | LGC Standards [lgcstandards.com]

- 12. cdnisotopes.com [cdnisotopes.com]

- 13. caymanchem.com [caymanchem.com]

Quantitative analysis using Sodium Hexanoate-6,6,6-d3

An Application and Protocol Guide for the Quantitative Analysis of Hexanoate Utilizing its Stable Isotope-Labeled Internal Standard, Sodium Hexanoate-6,6,6-d3

Authored by: A Senior Application Scientist

Abstract

The quantification of short-chain fatty acids (SCFAs), such as hexanoate, in biological matrices is of paramount importance for researchers in fields ranging from gut microbiome studies to metabolic disease and drug development.[1] However, the inherent volatility, low molecular weight, and susceptibility to matrix effects make accurate measurement challenging.[1][2][3] This guide details a robust and precise methodology for the quantification of sodium hexanoate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The cornerstone of this protocol is the use of a stable isotope-labeled (SIL) internal standard, Sodium Hexanoate-6,6,6-d3. This approach is widely recognized as the "gold standard" in quantitative bioanalysis as it effectively compensates for sample loss during preparation and corrects for matrix-induced variations in ionization efficiency, thereby ensuring the highest degree of accuracy and reproducibility.[4][5]

The Principle of Stable Isotope Dilution

The fundamental principle of this method lies in the addition of a known quantity of a stable isotope-labeled version of the analyte (the internal standard, IS) to every sample, calibrator, and quality control sample at the beginning of the workflow. The SIL-IS, Sodium Hexanoate-6,6,6-d3, is chemically identical to the endogenous analyte, sodium hexanoate.

Key Advantages:

-

Co-elution: Both the analyte and the IS exhibit nearly identical chromatographic behavior.

-

Identical Ionization: They experience the same degree of ionization efficiency (or suppression/enhancement) in the mass spectrometer source.

-

Mass Differentiation: They are readily distinguished by their mass-to-charge ratio (m/z) due to the incorporation of deuterium atoms.

By calculating the peak area ratio of the analyte to the SIL-IS, any variability introduced during the analytical process is normalized, leading to highly reliable quantification.

Figure 1: General workflow for quantitative analysis using a stable isotope-labeled internal standard.

Analyte and Internal Standard Properties

A clear understanding of the physicochemical properties of both the target analyte and the internal standard is critical for method development.

| Property | Sodium Hexanoate (Analyte) | Sodium Hexanoate-6,6,6-d3 (Internal Standard) |

| Synonyms | Sodium Caproate, Hexanoic acid sodium salt | Hexanoic acid-d3 sodium salt, Sodium caproate-ε-d3 |

| CAS Number | 10051-44-2[6][7][8][9][10] | 1219794-91-8[6][9][10][11] |

| Molecular Formula | C₆H₁₁NaO₂[8] | C₆D₃H₈NaO₂[11] |

| Molecular Weight | 138.14 g/mol [7][8] | 141.16 g/mol [9][11] |

| Isotopic Enrichment | Not Applicable | ≥98-99 atom % D[9] |

Detailed Protocol: Quantification of Hexanoate in Human Plasma

This section provides a comprehensive, step-by-step protocol for the analysis of sodium hexanoate in human plasma.

Required Materials and Reagents

-

Standards: Sodium Hexanoate (≥99% purity), Sodium Hexanoate-6,6,6-d3 (≥98% isotopic purity).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).

-

Biological Matrix: Pooled human plasma (for calibrators and QCs), individual donor plasma samples.

-

Equipment: Analytical balance, vortex mixer, refrigerated centrifuge, microcentrifuge tubes (1.5 mL), pipettes, LC-MS/MS system.

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh ~10 mg of Sodium Hexanoate and dissolve in 10 mL of 50:50 (v/v) Methanol:Water to create a 1 mg/mL stock solution.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh ~1 mg of Sodium Hexanoate-6,6,6-d3 and dissolve in 1 mL of 50:50 (v/v) Methanol:Water.

-

Analyte Working Solutions (for Calibration Curve): Perform serial dilutions of the Analyte Stock Solution with 50:50 Methanol:Water to prepare a series of working solutions for spiking into the matrix to create the calibration curve.

-

Internal Standard Working Solution (1 µg/mL): Dilute the IS Stock Solution with Acetonitrile to a final concentration of 1 µg/mL. This solution will be used for protein precipitation.

Sample Preparation Protocol

The following procedure details a robust protein precipitation method for extracting hexanoate from plasma.

-

Sample Thawing: Thaw plasma samples, calibrators, and QCs on ice. Vortex gently for 10 seconds.

-

Aliquoting: Pipette 50 µL of each sample, calibrator, and QC into separate 1.5 mL microcentrifuge tubes.

-

Internal Standard Spiking & Protein Precipitation: Add 200 µL of the cold (–20°C) Internal Standard Working Solution (1 µg/mL in Acetonitrile) to each tube. The addition of cold acetonitrile serves to both spike the IS and precipitate plasma proteins simultaneously.[12]

-

Vortexing: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to autosampler vials for LC-MS/MS analysis.

Figure 2: Step-by-step sample preparation workflow.

Instrumental Parameters: LC-MS/MS

The following are typical starting parameters and may require optimization for specific instrumentation.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Recommended Condition |

| Column | C18 Reverse Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient | 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate |

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

| Parameter | Sodium Hexanoate | Sodium Hexanoate-d3 |

| Ionization Mode | Electrospray Ionization (ESI), Negative | ESI, Negative |

| Precursor Ion (Q1) | m/z 115.1 | m/z 118.1 |

| Product Ion (Q3) | m/z 71.1 | m/z 74.1 |

| Dwell Time | 100 ms | 100 ms |

| Collision Energy | Optimized for instrument | Optimized for instrument |

Method Validation According to FDA Guidelines

A bioanalytical method must be rigorously validated to ensure its reliability for intended use.[4][13] Key validation parameters are summarized below, with typical acceptance criteria based on the FDA's Bioanalytical Method Validation Guidance.[14][15]

| Validation Parameter | Purpose | Acceptance Criteria |

| Selectivity | Ensure no endogenous components interfere with analyte or IS detection. | Response of interfering peaks should be <20% of the LLOQ for the analyte and <5% for the IS. |

| Linearity | Define the concentration range over which the method is accurate and precise. | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. |

| Accuracy & Precision | Determine the closeness of measured values to the true value and the reproducibility of measurements. | For QCs, precision (%CV) ≤15% and accuracy within ±15% of nominal. For LLOQ, ≤20% and ±20%. |

| Matrix Effect | Assess the impact of matrix components on ionization. | The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%. |

| Recovery | Measure the efficiency of the extraction process. | Recovery should be consistent and reproducible across the concentration range. |

| Stability | Evaluate analyte stability under various storage and handling conditions. | Mean concentration at each stability level must be within ±15% of the nominal concentration. |

Data Analysis and Interpretation

-

Peak Integration: Integrate the chromatographic peaks for both the analyte (Hexanoate) and the internal standard (Hexanoate-d3) for all calibrators, QCs, and unknown samples.

-

Calibration Curve Construction: For each calibrator level, calculate the peak area ratio (Analyte Area / IS Area). Plot this ratio against the nominal concentration of the calibrator. Perform a linear regression (typically with 1/x² weighting) to generate a calibration curve.

-

Quantification of Unknowns: Calculate the peak area ratio for each unknown sample. Use the regression equation from the calibration curve (y = mx + c) to determine the concentration of hexanoate in the sample.

Concentration = (Peak Area Ratio - y-intercept) / slope

References

-

Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. (2021). MDPI. [Link]

-

A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. (2021). PMC. [Link]

-

Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. LabRulez GCMS. [Link]

-

Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analyt. LIPID MAPS. [Link]

-

Stable Labeled Isotopes as Internal Standards: A Critical Review. ResearchGate. [Link]

-

An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. (2021). PMC. [Link]

-

An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry. (2020). RSC Publishing. [Link]

-

Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of Mice. (2018). Bio-protocol. [Link]

-

Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. (2022). PLOS ONE. [Link]

-

Method for Absolute Quantification of Short Chain Fatty Acids via Reverse Phase Chromatography Mass Spectrometry. ChemRxiv. [Link]

-

A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (2015). PMC. [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

-

Revised FDA Guidance on the validation of analytical methods. (2018). gmp-compliance.org. [Link]

-

Qualitative Analysis. Pima Community College. [Link]

Sources

- 1. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Sodium Hexanoate-6,6,6-d3 | LGC Standards [lgcstandards.com]

- 7. Sodium hexanoate | 10051-44-2 | Benchchem [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. Buy Online CAS Number 1219794-91-8 - TRC - Sodium Hexanoate-6,6,6-d3 | LGC Standards [lgcstandards.com]

- 11. Sodium Hexanoate-6,6,6-d3 | CymitQuimica [cymitquimica.com]

- 12. gcms.labrulez.com [gcms.labrulez.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Revised FDA Guidance on the validation of analytical methods - ECA Academy [gmp-compliance.org]

Application Note: Utilizing Sodium Hexanoate-d3 in Advanced Metabolomics Workflows

Introduction & Mechanistic Rationale

Sodium hexanoate-d3 (also known as N-caproic acid-d3 sodium) is an isotopically labeled medium-chain fatty acid (MCFA) salt that has become an indispensable tool in modern mass spectrometry (MS)-based metabolomics[1],[2]. As the field of metabolomics shifts from mere biomarker discovery to mechanistic metabolic flux analysis, the demand for precise, reliable internal standards and metabolic tracers has surged.

Sodium hexanoate-d3 serves two primary, distinct functions in metabolomic workflows:

-

Absolute Quantification (Isotope Dilution Mass Spectrometry - IDMS): It acts as an ideal internal standard (IS) for quantifying endogenous short- and medium-chain fatty acids (SCFAs/MCFAs) in complex biological matrices like plasma, feces, and tissue[3],[4].

-

Stable Isotope Tracing: It functions as a metabolic tracer to map the dynamics of mitochondrial β -oxidation, hepatic ketogenesis, and tricarboxylic acid (TCA) cycle anaplerosis[5],[6].

Causality in Tracer Selection: Why Hexanoate-d3?

The selection of sodium hexanoate-d3 over long-chain fatty acids (e.g., palmitate) or shorter-chain acids (e.g., acetate) is highly deliberate. Long-chain fatty acids require the carnitine shuttle (CPT1/CPT2) to enter the mitochondria, which is a highly regulated, rate-limiting step. Hexanoate, conversely, bypasses the carnitine shuttle and diffuses directly into the mitochondrial matrix[1]. This direct entry provides an unconfounded, high-fidelity readout of intrinsic mitochondrial β -oxidation capacity.

Furthermore, the −d3 labeling (typically located on the terminal methyl group, C6) is mechanistically vital. During sequential rounds of β -oxidation, two-carbon acetyl-CoA units are cleaved. The terminal −d3 label survives until the final cleavage event, allowing researchers to trace a distinct +3 Da mass shift into terminal lipid pools or ketone bodies without the risk of premature label scrambling[7].

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . By incorporating matrix-matched calibration, early-stage internal standard spiking, and rapid metabolic quenching, these workflows inherently correct for extraction losses, ion suppression, and artifactual metabolite turnover.

Workflow A: Targeted Quantification of SCFAs/MCFAs using IDMS

This protocol leverages sodium hexanoate-d3 to quantify endogenous hexanoic acid and related volatile organic compounds in fecal or plasma samples[4],[8].

Step-by-Step Methodology:

-

Standard Preparation: Prepare a 100 mM stock solution of sodium hexanoate-d3 in ultrapure methanol. Dilute to a working concentration of . Store in sealed amber vials at −80∘C to prevent volatility losses[2].

-

Sample Spiking (The Self-Validating Step): Aliquot 20 mg of homogenized feces or of plasma. Crucial Causality: Immediately spike the sample with of the IS working solution before adding any extraction solvents. Spiking at this exact moment ensures the IS undergoes the exact same degradation, extraction efficiency, and matrix suppression as the endogenous analytes, rendering the final quantification self-correcting[9].

-

Extraction: Add of cold methyl tert-butyl ether (MTBE) or methanol. Add of 3% phosphoric acid. Causality: The acid lowers the pH below the pKa of hexanoic acid ( ∼4.8 ), protonating the carboxylate group and driving the uncharged molecule into the organic MTBE phase[4].

-

Homogenization: Bead-beat the mixture for 1 minute, then centrifuge at 15,000×g for 10 minutes at 4∘C .

-

Derivatization (For LC-MS/MS): Transfer the supernatant and react with 3-nitrophenylhydrazine (3-NPH) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). Causality: SCFAs ionize poorly in electrospray ionization (ESI). 3-NPH derivatization adds a readily ionizable moiety, drastically improving the Limit of Detection (LOD)[3].

-

Analysis: Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode or GC-MS in Selected Ion Monitoring (SIM) mode.

Metabolomics workflow using Sodium Hexanoate-d3 as an internal standard.

Workflow B: Stable Isotope Tracing of Fatty Acid Oxidation

This protocol uses sodium hexanoate-d3 to track carbon flow into acyl-CoA thioesters and the TCA cycle in in vitro cell models[10],[11].

Step-by-Step Methodology:

-

Media Preparation: Prepare substrate-limited culture media (e.g., low glucose, dialyzed FBS) supplemented with to 1 mM sodium hexanoate-d3. Causality: High concentrations of unlabeled glucose will outcompete the tracer for acetyl-CoA production (the Randle cycle). Substrate limitation forces the cells to rely on exogenous hexanoate, maximizing the isotopic enrichment signal[5].

-

Pulse Phase: Replace standard media with the tracer-laden media. Incubate cells for 3 to 6 hours to achieve steady-state isotopic labeling of intermediate pools[11].

-

Metabolic Quenching: Rapidly aspirate media and wash cells with ice-cold PBS. Immediately add 80:20 Methanol:Water pre-chilled to −80∘C . Causality: Acyl-CoAs and TCA intermediates have turnover rates on the scale of seconds. Rapid cold quenching denatures metabolic enzymes instantly, preventing artifactual post-harvest metabolism[6].

-